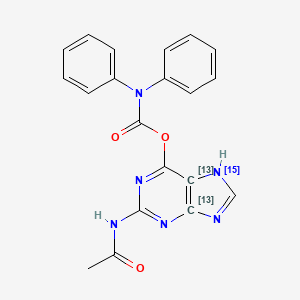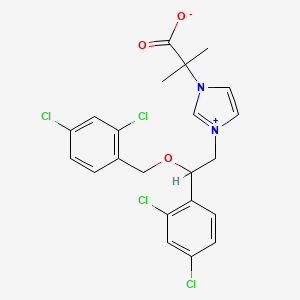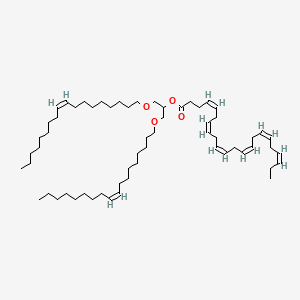
Beraprost-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beraprost-d3 is a synthetic analogue of prostacyclin, a naturally occurring prostaglandin. It is primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. This compound is known for its vasodilatory, antiplatelet, and cytoprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beraprost-d3 involves multiple steps. One practical synthesis route includes the preparation of a key intermediate, the tricyclic cyclopent[b]benzofuran core, from 2,6-dibromo-4-chlorophenol. The butyric side chain is introduced by ortho-selective metal–halogen exchange and subsequent coupling with 4-(benzyloxy)butanal . Another efficient synthesis method uses dicyclopentadiene as a starting material, with the Prins reaction and the Horner-Wadsworth-Emmons reaction as key steps .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Beraprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound. These intermediates often retain the core structure of the cyclopent[b]benzofuran ring.
Wissenschaftliche Forschungsanwendungen
Beraprost-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostacyclin analogues and their synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and its role in vasodilation and platelet aggregation.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension and peripheral arterial disease. .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Beraprost-d3 exerts its effects by binding to prostacyclin membrane receptors, ultimately inhibiting the release of calcium ions from intracellular storage sites. This reduction in calcium influx leads to the relaxation of smooth muscle cells and vasodilation . Additionally, this compound inhibits platelet aggregation, which contributes to its antiplatelet effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iloprost: Another prostacyclin analogue used in the treatment of pulmonary arterial hypertension.
Treprostinil: A prostacyclin analogue with similar vasodilatory and antiplatelet effects.
Epoprostenol: A naturally occurring prostacyclin used in the treatment of pulmonary arterial hypertension.
Uniqueness of Beraprost-d3
This compound is unique due to its oral bioavailability and stability compared to other prostacyclin analogues. It has a longer half-life and can be administered orally, making it more convenient for patients .
Eigenschaften
Molekularformel |
C24H30O5 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid |
InChI |
InChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15?,17-,19+,20+,21-,23-/m0/s1/i2D3 |
InChI-Schlüssel |
CTPOHARTNNSRSR-GCGWXSJGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC#CC)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Kanonische SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


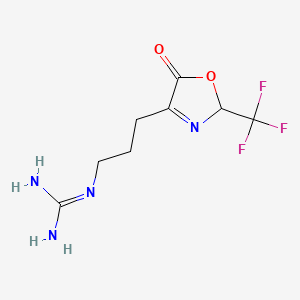
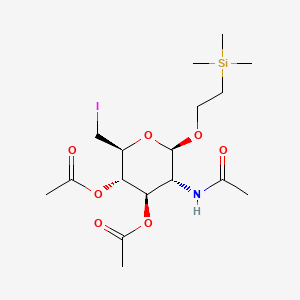
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)
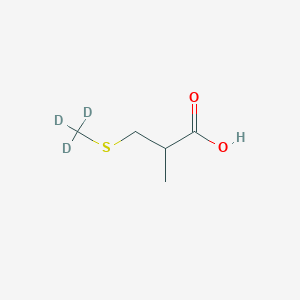
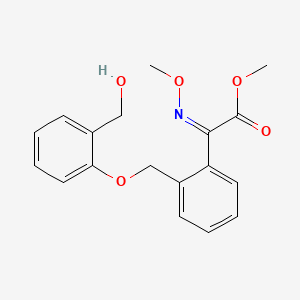
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
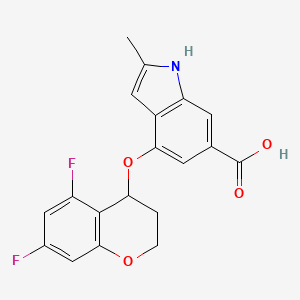
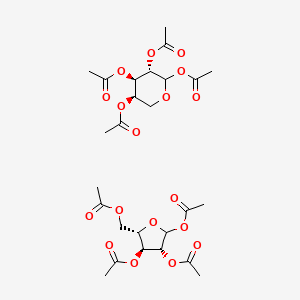
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
